molecular formula C4H3FN2O2 B7796151 5-Fluorouracil-13C,15N2

5-Fluorouracil-13C,15N2

Cat. No.: B7796151
M. Wt: 133.06 g/mol
InChI Key: GHASVSINZRGABV-XZQGXACKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorouracil-13C,15N2 involves the incorporation of the stable isotopes carbon-13 and nitrogen-15 into the 5-Fluorouracil molecule. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

5-Fluorouracil-13C,15N2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrimidine derivatives .

Scientific Research Applications

5-Fluorouracil-13C,15N2 has a wide range of scientific research applications:

Mechanism of Action

5-Fluorouracil-13C,15N2 exerts its effects by inhibiting thymidylate synthetase, an enzyme crucial for DNA synthesis. This inhibition leads to the depletion of thymidine triphosphate (dTTP) pools, resulting in the disruption of DNA synthesis and cell death. The compound also gets incorporated into RNA, further interfering with nucleic acid function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluorouracil-13C,15N2 is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This makes it particularly valuable in research settings where understanding the pharmacokinetics and dynamics of 5-Fluorouracil is crucial .

Properties

IUPAC Name

5-fluoro-(213C,1,3-15N2)1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i4+1,6+1,7+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHASVSINZRGABV-XZQGXACKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)[15NH][13C](=O)[15NH]1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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